
3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,3-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Synthesis
The molecular formula of the compound is C17H18N4O3S, with a molecular weight of 358.42 g/mol. The synthesis typically involves the reaction of 2,3-dimethoxyphenyl derivatives with thiophene and pyrazole components under controlled conditions. The resulting oxadiazole ring contributes significantly to the biological activity of these compounds.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many 1,2,4-oxadiazole derivatives demonstrate significant antibacterial and antifungal properties.
- Anticancer Activity : Some studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain oxadiazoles have been shown to reduce inflammation in various models.
Antimicrobial Activity
A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains. For instance, compounds containing the oxadiazole ring were tested against Escherichia coli and Staphylococcus aureus, showing promising results with Minimum Inhibitory Concentrations (MICs) as low as 8 μg/mL for some derivatives .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3a | E. coli | 8 |
| 3b | S. aureus | 16 |
| 3c | Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have demonstrated that certain oxadiazole derivatives possess anticancer properties. For example, a derivative similar to the compound showed IC50 values against human cancer cell lines ranging from 10 to 20 μM . The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
Case Studies
- Study on Antibacterial Activity : Dhumal et al. (2016) synthesized various oxadiazole derivatives and evaluated their antibacterial activity against Mycobacterium bovis. Compounds exhibited significant inhibition with EC50 values lower than those of standard antibiotics .
- Anticancer Mechanism Investigation : A recent study investigated the HDAC inhibitory potential of oxadiazole derivatives. The most active compounds achieved over 90% inhibition at low concentrations (20 nM), indicating their potential as therapeutic agents against cancer .
Propiedades
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-13-6-3-5-10(15(13)23-2)16-18-17(24-21-16)12-9-11(19-20-12)14-7-4-8-25-14/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESWNYTYCRTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














